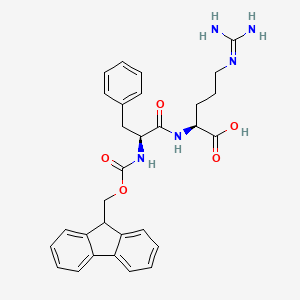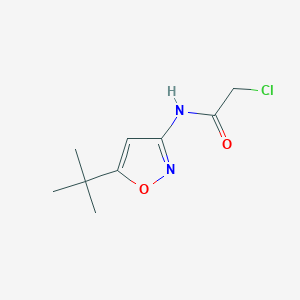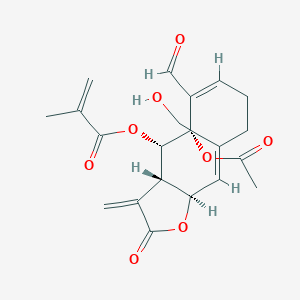![molecular formula C18H22N2O B1516929 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine CAS No. 1082454-49-6](/img/structure/B1516929.png)
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine
説明
“1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine” is a chemical compound with the molecular formula C18H22N2O and a molecular weight of 282.38 . It is also known by its CAS Number: 1082454-49-6 .
Molecular Structure Analysis
The InChI code for “1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine” is 1S/C18H22N2O/c1-15-4-2-5-16 (12-15)14-21-18-7-3-6-17 (13-18)20-10-8-19-9-11-20/h2-7,12-13,19H,8-11,14H2,1H3 .科学的研究の応用
Novel Radiotracers and Diagnostic Tools
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine derivatives have been explored for potential use in diagnostic imaging, particularly in positron emission tomography (PET) radiotracers. These compounds, designed with reduced lipophilicity, aim to enhance the imaging of biological targets such as σ receptors in oncological applications. The modifications in structure aim to achieve better selectivity and penetration into tumor cells without significant antiproliferative activity, making them suitable candidates for diagnostic imaging (Abate et al., 2011).
Antimicrobial Activity
Research into 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine derivatives has also found applications in developing new antimicrobial agents. Some derivatives have shown good to moderate activities against a range of microorganisms, highlighting the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Bektaş et al., 2007).
Neuropharmacological Applications
These compounds have been extensively studied for their potential neuropharmacological applications, including acting as non-nucleoside inhibitors of HIV-1 reverse transcriptase and as antagonists for serotonin receptors. This indicates their potential utility in developing therapies for HIV and psychiatric disorders, respectively. The studies underline the structural flexibility of these molecules in targeting various receptors and enzymes within the central nervous system (Romero et al., 1994).
Fluorescent Imaging Agents
The versatility of the methoxyphenyl piperazine moiety has been exploited for the development of environment-sensitive fluorescent ligands targeting 5-HT1A receptors. These compounds exhibit high receptor affinity and favorable fluorescence properties for imaging applications, suggesting their use in visualizing serotonin receptors in biological research (Lacivita et al., 2009).
Cancer Research and Therapy
Derivatives have been evaluated for their cytotoxic/anticancer activities, offering insights into their potential as therapeutic agents in oncology. Some compounds exhibit significant inhibitory effects on specific cancer cell lines, indicating their potential in cancer treatment strategies (Gul et al., 2019).
Safety and Hazards
特性
IUPAC Name |
1-[3-[(3-methylphenyl)methoxy]phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-4-2-5-16(12-15)14-21-18-7-3-6-17(13-18)20-10-8-19-9-11-20/h2-7,12-13,19H,8-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDVWZRDKMOFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)




![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)





